molecular formula C12H17BO4S B597169 Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate CAS No. 1227664-10-9

Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate

Cat. No.: B597169
CAS No.: 1227664-10-9
M. Wt: 268.134
InChI Key: SHYCRSYAELDCRW-UHFFFAOYSA-N
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Description

Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate is a boronic ester derivative that has gained attention in organic synthesis and material science. This compound is characterized by the presence of a thiophene ring, a boronic ester group, and a methyl ester group, making it a versatile intermediate in various chemical reactions.

Mechanism of Action

Target of Action

Compounds with a similar structure, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, have been used for borylation at the benzylic c-h bond of alkylbenzenes .

Mode of Action

The compound interacts with its targets through a process known as borylation. This involves the addition of a boron atom to the benzylic C-H bond of alkylbenzenes . The resulting changes include the formation of pinacol benzyl boronate .

Biochemical Pathways

The compound affects the borylation pathway. This pathway involves the addition of a boron atom to organic compounds, leading to the formation of organoboron compounds . These compounds are often used as intermediates in the synthesis of more complex organic molecules.

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the formation of organoboron compounds, which can serve as intermediates in various chemical reactions . These reactions can lead to the synthesis of a wide range of organic compounds.

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the compound’s action, efficacy, and stability. For instance, the borylation reaction may require specific conditions, such as the presence of a palladium catalyst . Additionally, the stability of the compound may be affected by exposure to air or moisture.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate typically involves the borylation of thiophene derivatives. One common method is the palladium-catalyzed borylation of thiophene-2-carboxylate using bis(pinacolato)diboron as the boron source. The reaction is carried out under an inert atmosphere, often using a base such as potassium acetate, and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

    Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid or other oxidized derivatives.

    Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.

    Substitution: Electrophiles or nucleophiles, depending on the desired substitution.

Major Products Formed

    Suzuki-Miyaura Coupling: Biaryl compounds or vinyl-substituted thiophenes.

    Oxidation: Boronic acids or boronate esters.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: Employed in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Medicinal Chemistry: Investigated for its potential in drug discovery and development, particularly in the synthesis of boron-containing drugs.

    Catalysis: Utilized in catalytic processes, including cross-coupling reactions and hydroboration.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Uniqueness

Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to its benzene-based analogs. This makes it particularly valuable in the synthesis of conjugated polymers and organic electronic materials.

Properties

IUPAC Name

methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BO4S/c1-11(2)12(3,4)17-13(16-11)8-6-7-18-9(8)10(14)15-5/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHYCRSYAELDCRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(SC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10673709
Record name Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227664-10-9
Record name Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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